Nicotinic-d4 Acid

Descripción general

Descripción

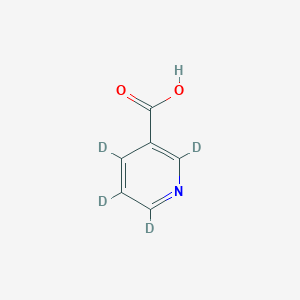

Nicotinic-d4 Acid, also known as deuterated nicotinic acid, is a stable isotope-labeled compound. It is a derivative of nicotinic acid, which is a form of vitamin B3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nicotinic-d4 Acid can be synthesized through the deuteration of nicotinic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterated reagents such as deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the integrity of the nicotinic acid structure is maintained .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of deuterated solvents and catalysts is common, and the reaction conditions are carefully controlled to ensure consistent production. The final product is purified using techniques such as chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Nicotinic-d4 Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated nicotinic acid derivatives.

Reduction: It can be reduced to form deuterated nicotinamide.

Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Oxidation: Deuterated nicotinic acid derivatives.

Reduction: Deuterated nicotinamide.

Substitution: Various deuterated compounds depending on the nucleophile used

Aplicaciones Científicas De Investigación

Metabolomics and Quantification in Biological Samples

Application Overview:

Nicotinic-d4 Acid serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of nicotinic acid in biological samples. Its isotopic purity allows for precise measurements and differentiation from endogenous compounds.

Case Study:

A study utilized this compound to analyze metabolic changes in Caco-2 cells exposed to inflammatory stimuli. The use of the deuterated standard enabled accurate quantification of various metabolites affected by nicotinic acid treatment, demonstrating its role in modulating metabolic pathways during inflammation .

Data Table: Metabolite Changes Induced by this compound Treatment

| Metabolite | Treatment Condition | Intracellular Change | Extracellular Change |

|---|---|---|---|

| ATP | NA treatment | Increased | N/A |

| Glycerophosphate | NA treatment | Increased | N/A |

| Serine | IL-1β + NA treatment | Decreased | Increased |

| Alanine | LPS + NA treatment | Decreased | Decreased |

| Ornithine | LPS + NA treatment | N/A | Increased |

Anti-Inflammatory Research

Application Overview:

this compound has been investigated for its potential anti-inflammatory properties, particularly in the context of inflammatory bowel diseases (IBD). The compound's ability to influence metabolic responses during inflammation makes it a candidate for therapeutic exploration.

Case Study:

In vitro studies demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in Caco-2 cells induced by IL-1β and LPS. This suggests that this compound may exert protective effects on intestinal cells during inflammatory states, potentially paving the way for new therapeutic strategies against IBD .

Pharmacological Studies on Neuronal Activity

Application Overview:

Research into neuronal nicotinic acetylcholine receptors (nAChRs) has highlighted the significance of nicotinic compounds, including this compound, in modulating neurotransmission and cognitive functions.

Case Study:

Studies have shown that nicotinic acids can influence receptor activity, which is crucial for understanding their role in neurological disorders such as Alzheimer's disease and schizophrenia. The isotopic labeling provided by this compound aids in tracing pharmacokinetic profiles and receptor interactions in experimental models .

Synthesis of Derivatives

Application Overview:

this compound can be used as a precursor for synthesizing various derivatives, including those with potential antituberculous and antiviral activities.

Case Study:

Research into new alkylated hydrazones derived from nicotinic acids indicated promising biological activities against tuberculosis and other viral infections. The incorporation of deuterated forms like this compound enhances the specificity of these studies through improved detection methods .

Mecanismo De Acción

Nicotinic-d4 Acid exerts its effects through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for various redox reactions in the body. The deuterium atoms in this compound do not significantly alter its biological activity, allowing it to function similarly to non-deuterated nicotinic acid. It acts on molecular targets such as enzymes involved in redox reactions and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid: The non-deuterated form of Nicotinic-d4 Acid.

Nicotinamide: An amide derivative of nicotinic acid.

Niacinamide-d4: A deuterated form of nicotinamide .

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

Nicotinic-d4 acid, a deuterated derivative of nicotinic acid (vitamin B3), has garnered attention for its potential biological activities and applications in scientific research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its implications in metabolic processes, particularly focusing on its role as a precursor to essential coenzymes.

Chemical Structure and Properties

This compound is characterized by the replacement of hydrogen atoms with deuterium atoms at specific positions in the nicotinic acid structure. Its molecular formula is , with a molecular weight of 127.13 g/mol. The incorporation of deuterium allows for enhanced tracking in mass spectrometry and other analytical techniques, making it a valuable tool in metabolic studies.

Biological Functions

This compound exhibits biological activities similar to those of its non-deuterated counterpart, nicotinic acid. Key functions include:

- Precursor Role : It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular metabolism, energy production, and DNA repair .

- Metabolic Pathways : Research indicates that isotopically labeled compounds like this compound can be utilized in pharmacokinetic studies to track metabolic pathways with high precision .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Lipid Metabolism : Similar to nicotinic acid, this compound influences lipid metabolism by decreasing plasma free fatty acid levels and reducing triglyceride (TG) synthesis in the liver. This results in altered levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .

- Cell Signaling : The compound interacts with G protein-coupled receptors, specifically GPR109A (HM74A), which mediates its vascular effects and contributes to its lipid-modulating properties .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Pharmacokinetic Studies : Isotope labeling with deuterium has been shown to enhance the tracking of metabolic processes involving NAD synthesis. For instance, studies using cell cultures have demonstrated that this compound effectively increases NAD levels, which is associated with improved cellular functions .

- Clinical Implications : Clinical trials investigating the effects of nicotinic acid on dyslipidemia have highlighted its ability to raise HDL cholesterol levels while lowering LDL cholesterol. Similar effects are anticipated with this compound due to its structural similarity .

- In Vitro Studies : In hepatocyte models, this compound has shown potential in inhibiting diacylglycerol acyl transferase 2, leading to decreased hepatic VLDL synthesis . This suggests that this compound may have therapeutic implications for managing dyslipidemia.

Comparative Analysis

The following table summarizes the similarities and differences between this compound and other related compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinic Acid | High | Precursor to NAD+, widely studied for lipid metabolism |

| Nicotinamide | Moderate | Functions similarly but lacks ribose structure |

| Nicotinamide Riboside | High | Directly converted to NAD+ without additional steps |

| Nicotinic Acid-d4 Riboside | High | Deuterated form allowing precise tracking |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Nicotinic-d4 Acid, and how can its isotopic purity be confirmed?

this compound, a deuterated analog of nicotinic acid, is synthesized via acid-catalyzed deuterium exchange or by substituting hydrogen atoms with deuterium in specific positions. Key steps include using deuterated precursors (e.g., deuterated pyridine derivatives) and optimizing reaction conditions (e.g., temperature, solvent polarity) to achieve high isotopic incorporation . Isotopic purity (≥98 atom% D) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H NMR) and mass spectrometry (MS). For reproducibility, report reaction parameters (catalyst, solvent, temperature) and validate purity against reference standards .

Q. How should researchers design experiments to study this compound’s stability under varying pH and temperature conditions?

Stability studies require systematic pH titration (e.g., 1–13) and temperature gradients (e.g., 4°C to 95°C). Use high-performance liquid chromatography (HPLC) or ultraviolet-visible (UV-Vis) spectroscopy to monitor degradation products. Include control experiments with non-deuterated nicotinic acid to distinguish isotope-specific effects. Document buffer compositions and equilibration times to ensure replicability .

Q. What analytical techniques are essential for characterizing this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for detecting this compound in biological samples. Deuterium labeling reduces matrix interference by shifting molecular ion peaks. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, cell lysates). Report limits of detection (LOD), quantification (LOQ), and recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic flux data across different cell lines?

Contradictions often arise from variations in cell-specific deuterium retention rates or isotope effects on enzyme kinetics. Design comparative studies using isotopomer analysis (e.g., <sup>13</sup>C-glucose tracing) paired with computational modeling (e.g., metabolic flux analysis). Validate findings with orthogonal assays (e.g., enzyme activity measurements) and control for cell culture conditions (e.g., oxygenation, nutrient availability) .

Q. What experimental strategies minimize deuterium loss during this compound’s incorporation into metabolic pathways?

Deuterium loss occurs via exchange with intracellular water or enzymatic activity. Mitigate this by:

- Using deuterium oxide (D2O) in culture media to reduce isotopic dilution.

- Selecting shorter incubation times to limit exchange.

- Validating results with time-course studies and parallel experiments using <sup>13</sup>C-labeled analogs .

Q. How should researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

Employ design of experiments (DoE) methodologies, such as orthogonal arrays (e.g., L9 Taguchi), to test variables like catalyst type (e.g., palladium complexes), solvent polarity, and reaction time. Use response surface modeling to identify optimal conditions. Characterize products via X-ray crystallography or 2D NMR to confirm regioselectivity .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in preclinical models?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in deuterium-related pharmacokinetic differences .

Q. How can researchers address discrepancies in this compound’s solubility data across published studies?

Discrepancies may stem from solvent choice (e.g., aqueous vs. organic) or temperature gradients. Replicate experiments using standardized solvents (e.g., PBS at pH 7.4) and controlled temperatures. Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers. Publish raw data and solvent preparation protocols to enhance transparency .

Q. Methodological Guidelines

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., catalyst batches, solvent purity) and statistical parameters (e.g., n-values, p-thresholds) .

- Literature Review : Use databases like PubMed and Google Scholar with search terms like "deuterated nicotinic acid metabolism" or "isotope effects in NAD biosynthesis." Prioritize studies with rigorous validation (e.g., isotopic purity ≥95%) .

- Replication : Share synthetic protocols and raw data in supplementary materials, referencing standards (e.g., NIST-certified compounds) for cross-validation .

Propiedades

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480080 | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-15-0 | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.